N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA
Overview
Description
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a carbonothioyl linkage
Preparation Methods
The synthesis of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2,4-dimethyl-6-nitroaniline in the presence of a coupling agent such as carbonyldiimidazole. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted pyrazole compounds.
Scientific Research Applications
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For example, its nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The carbonothioyl linkage may also play a role in its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar compounds to N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA include:
4-chloro-2,6-dimethyl-3-nitropyridine: Shares the nitrophenyl and chloro groups but differs in the core structure.
Methyl 2-[1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine-1-carbodithioate: Similar in having a pyrazole ring and nitrophenyl group but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3S/c1-7-5-8(2)12(10(6-7)21(23)24)17-15(25)18-14(22)13-11(16)9(3)19-20(13)4/h5-6H,1-4H3,(H2,17,18,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIPNFSAGUOWGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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